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Compound of Interest

Compound Name: Hepta-4,6-dienal

Cat. No.: B15436552 Get Quote

A Note on Isomer Specificity: The compound "Hepta-4,6-dienal" is not commonly documented

in flavor and fragrance literature. The vast majority of scientific and commercial data pertains to

its isomer, (2E,4E)-2,4-Heptadienal. This document will focus on the applications of

(2E,4E)-2,4-Heptadienal, as it is the relevant isomer in the flavor and fragrance industry.

(2E,4E)-2,4-Heptadienal is a volatile organic compound known for its potent and distinct

sensory characteristics. It is found naturally in a variety of cooked and fresh foods, including

grilled beef, fish, and olives. In the flavor industry, it is valued for its ability to impart fatty,

creamy, and citrus notes. While it possesses a strong aroma, its use in fragrance applications

is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1]

[2]

Quantitative Data
The following tables summarize key quantitative data related to the use and characteristics of

(2E,4E)-2,4-Heptadienal.

Table 1: Sensory Characteristics and Identification
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Property Description

FEMA Number 3164

CAS Number 4313-03-5

Flavor Profile Sweet, creamy, fatty, with citrus peel notes.[1][2]

Odor Profile
Fatty, sweet, fruity with citrus/melon and spice

notes.[1]

Natural Occurrence Grilled beef, fish, olives.[1]

Table 2: Recommended Usage Levels in Food (FEMA GRAS)

Food Category
Average Usual Use Level
(ppm)

Average Maximum Use
Level (ppm)

Baked Goods - 1.00

Non-alcoholic Beverages - -

Source: FEMA GRAS flavoring

substances publication.[1]

Table 3: Estimated Daily Intake

Metric Value (µ g/capita/day )

Maximised Survey-derived Daily Intakes (MSDI-

EU)
2.20

Maximised Survey-derived Daily Intakes (MSDI-

USA)
23.00

Source: The Good Scents Company.[1]
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Protocol 1: Sensory Evaluation of (2E,4E)-2,4-
Heptadienal in a Model Beverage
Objective: To determine the sensory threshold and flavor contribution of (2E,4E)-2,4-

Heptadienal in a citrus-flavored beverage.

Materials:

(2E,4E)-2,4-Heptadienal (food grade)

Base citrus beverage (e.g., lemonade or orange-flavored water)

Ethanol (food grade) for stock solution preparation

Deionized water

Sensory evaluation booths with controlled lighting and ventilation[3]

Glassware for sample preparation and presentation

Palate cleansers (e.g., unsalted crackers, room temperature water)[3]

Trained sensory panel (8-12 members)

Methodology:

Stock Solution Preparation:

Prepare a 1% solution of (2E,4E)-2,4-Heptadienal in food-grade ethanol.

From this, prepare a series of dilutions in deionized water to create a range of

concentrations for sensory testing (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm).

Sample Preparation:

Spike the base citrus beverage with the prepared dilutions of (2E,4E)-2,4-Heptadienal to

achieve final concentrations ranging from the expected sub-threshold to a clearly

perceivable level.
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Prepare a control sample of the base beverage with no added (2E,4E)-2,4-Heptadienal.

Code all samples with random three-digit numbers to blind the panelists.[4]

Sensory Evaluation (Triangle Test):

Present each panelist with three samples, two of which are identical and one is the "odd"

sample (the one containing (2E,4E)-2,4-Heptadienal).[5]

Ask the panelists to identify the odd sample.

The lowest concentration at which a statistically significant number of panelists can

correctly identify the odd sample is determined as the detection threshold.

Descriptive Analysis:

Once the threshold is determined, present panelists with samples at and above the

threshold concentration.

Using a standardized scoresheet, ask panelists to rate the intensity of specific flavor

attributes (e.g., "fatty," "creamy," "citrus," "green," "waxy").

Panelists should also provide qualitative descriptions of the flavor profile.

Data Analysis:

Analyze the triangle test results using statistical tables to determine significance.

For the descriptive analysis, calculate the mean intensity ratings for each attribute at each

concentration.

Compile the qualitative descriptions to create a comprehensive flavor profile.

Protocol 2: Stability Assessment of (2E,4E)-2,4-
Heptadienal in a Food Matrix
Objective: To evaluate the stability of (2E,4E)-2,4-Heptadienal in a food product under

accelerated storage conditions.
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Materials:

Food matrix of interest (e.g., UHT milk, clear beverage)

(2E,4E)-2,4-Heptadienal (food grade)

Environmental chamber capable of controlling temperature and humidity

Gas chromatograph-mass spectrometer (GC-MS)

Solid-phase microextraction (SPME) fibers suitable for volatile compound analysis

Headspace vials

Methodology:

Sample Preparation:

Spike the food matrix with a known concentration of (2E,4E)-2,4-Heptadienal (e.g., 1

ppm).

Package the samples in airtight containers suitable for the intended storage conditions.

Prepare a control sample without the added aldehyde.

Accelerated Storage:

Store the samples in an environmental chamber at an elevated temperature (e.g., 40°C)

for a specified period (e.g., 4, 8, and 12 weeks).

Store a set of control samples at a lower temperature (e.g., 4°C).

Quantitative Analysis (GC-MS):

At each time point, retrieve samples from both storage conditions.

Equilibrate the samples to room temperature.

Transfer a known volume or weight of the sample into a headspace vial.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15436552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform headspace SPME to extract the volatile compounds.

Analyze the extracted compounds using GC-MS.

Quantify the concentration of (2E,4E)-2,4-Heptadienal by comparing the peak area to a

standard curve.

Data Analysis:

Plot the concentration of (2E,4E)-2,4-Heptadienal as a function of storage time for both

storage conditions.

Calculate the degradation rate and half-life of the compound in the food matrix under

accelerated conditions.

Compare the results to the control samples to determine the impact of temperature on

stability.

Visualizations
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Phase 1: Concept & Ideation

Phase 2: Formulation

Phase 3: Evaluation & Refinement

Phase 4: Application & Stability

Define Flavor Profile
(e.g., Creamy Orange)

Identify Target Application
(e.g., Yogurt)

Select Key Flavor Components
(e.g., 2,4-Heptadienal, Aldehydes, Esters)

Create Base Formulation

Optimize Component Dosages

Sensory Panel Evaluation
(Protocol 1) Analytical Testing (GC-MS)

Iterate Formulation
(Based on Feedback)

Test in Final Food Matrix

Stability Assessment
(Protocol 2)

Final Flavor Formulation

Click to download full resolution via product page

Caption: Workflow for developing a flavor formulation incorporating (2E,4E)-2,4-Heptadienal.
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Preparation

Execution

Analysis & Reporting

Define Objectives
(Threshold or Profile)

Select & Train Panelists

Prepare & Code Samples

Controlled Environment

Present Samples to Panelists

Collect Panelist Responses

Statistical Analysis

Interpret Results

Generate Report
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Caption: A generalized workflow for the sensory evaluation of a flavor ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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